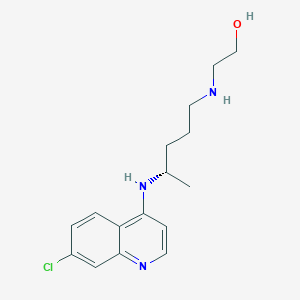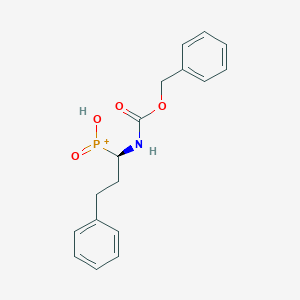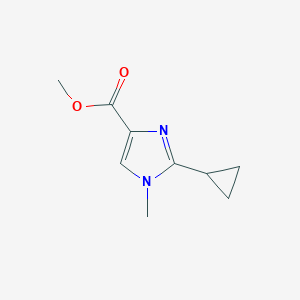![molecular formula C8H4IN3 B12837396 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B12837396.png)
3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile is a heterocyclic compound that contains both nitrogen and iodine atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile typically involves the iodination of a pyrrolo[2,3-c]pyridine derivative. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyridine ring . The reaction conditions often involve moderate temperatures and the presence of a solvent such as acetonitrile or dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
3-Iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while a Suzuki coupling reaction would result in a biaryl compound.
科学研究应用
3-Iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other biologically active molecules.
Chemical Biology: Used in the development of probes for studying biological pathways.
Material Science: It can be used in the synthesis of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The iodine atom and the nitrile group play crucial roles in its binding affinity and specificity towards molecular targets .
相似化合物的比较
Similar Compounds
- 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-Iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the 3-position and the nitrile group at the 5-position makes it a versatile intermediate for various synthetic applications.
属性
分子式 |
C8H4IN3 |
|---|---|
分子量 |
269.04 g/mol |
IUPAC 名称 |
3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H4IN3/c9-7-3-12-8-4-11-5(2-10)1-6(7)8/h1,3-4,12H |
InChI 键 |
AONVPNYKUWDNDU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CC2=C1C(=CN2)I)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B12837329.png)
![(1S,5R)-8-Benzyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B12837337.png)
![5,8,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12837343.png)



![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B12837369.png)


![1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837389.png)

